Cas no 37905-07-0 (jolkinolide A)

jolkinolide A Chemical and Physical Properties
Names and Identifiers
-
- jolkinolide A
- 1H-Oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one, 2,3,4,4a,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, (4aR-(4aalpha,6aS*,7abeta,11aalpha,11bbeta))-
- NSC700085
- FS-8043
- (1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one
- CHEBI:69825
- 1H-Oxireno[1,2-b]furan-9(7aH)-one, 2,3,4,4a ,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, [4aR-(4a.alpha.,6aS*,7a.beta.,11a.alpha.11b.alpha.)]-
- NSC-700085
- DTXSID10958922
- NCI60_035894
- CHEMBL1982058
- Q27138166
- (1S,3R,10S,11S,16R)-5,11,15,15-Tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one
- AKOS040761929
- CS-0077957
- 37905-07-0
- HY-119767
- 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one
- DA-74677
-
- Inchi: InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1
- InChI Key: OYXDHOVYZKWSRM-PHJMNMFVSA-N
- SMILES: CC1=C2C(=C[C@H]3[C@]4(C)CCCC(C)(C)[C@H]4CC[C@@]35[C@@H]2O5)OC1=O
Computed Properties
- Exact Mass: 314.18819469g/mol
- Monoisotopic Mass: 314.18819469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 479.5±45.0 °C at 760 mmHg
- Flash Point: 206.7±23.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
jolkinolide A Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
jolkinolide A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4356-5 mg |
Jolkinolide A |
37905-07-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4356-1 mg |
Jolkinolide A |
37905-07-0 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4356-1 mL * 10 mM (in DMSO) |
Jolkinolide A |
37905-07-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN4356-5mg |
Jolkinolide A |
37905-07-0 | 5mg |
¥ 4040 | 2024-07-20 | ||
Aaron | AR00CNVB-5mg |
Jolkinolide A |
37905-07-0 | 97% | 5mg |
$820.00 | 2025-02-13 | |
A2B Chem LLC | AF89707-5mg |
Jolkinolide A |
37905-07-0 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J54330-5mg |
Jolkinolide A |
37905-07-0 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4356-1 ml * 10 mm |
Jolkinolide A |
37905-07-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
jolkinolide A Related Literature
-
Megha N. Palange,Rajesh G. Gonnade,Ravindar Kontham Org. Biomol. Chem. 2019 17 5749
-
2. Index pages
-
3. Contents pages
-
4. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1984 1 533
-
Wen-Yu Zhao,Cheng-Peng Sun,Yi-Bo Chang,Wei-Yi Wang,Jian-Kun Yan,Xia Lv,Chao Wang,Xiao-Chi Ma Org. Biomol. Chem. 2022 20 2508
Additional information on jolkinolide A
Introduction to Jolkinolide A (CAS No. 37905-07-0)
Jolkinolide A, a naturally occurring terpenoid compound, is identified by the chemical registration number CAS No. 37905-07-0. This compound has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and promising biological activities. Jolkinolide A belongs to the jolkinolide family, which is known for its diverse pharmacological properties, making it a subject of extensive study in medicinal chemistry.
The molecular structure of Jolkinolide A features a complex arrangement of carbon and hydrogen atoms, characterized by a lupane skeleton with several functional groups. These structural features contribute to its remarkable biological interactions, particularly in the context of anti-inflammatory, anti-tumor, and neuroprotective effects. Recent advancements in spectroscopic techniques and computational chemistry have enabled a deeper understanding of its molecular interactions, paving the way for novel therapeutic applications.
Recent studies have highlighted the potential of Jolkinolide A as a lead compound in drug discovery. Its ability to modulate various cellular pathways has been investigated extensively. For instance, research indicates that Jolkinolide A can inhibit the activity of certain kinases, which are critical enzymes in cancer cell proliferation. This mechanism has been explored in preclinical models, demonstrating its efficacy in reducing tumor growth and metastasis. The compound's selectivity towards specific kinases makes it an attractive candidate for developing targeted therapies.
In addition to its anti-cancer properties, Jolkinolide A has shown significant promise in treating neurodegenerative diseases. Studies have demonstrated its ability to protect against oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's and Parkinson's disease. The compound's interaction with microglial cells has been particularly noted, as it can modulate the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. These findings have opened new avenues for therapeutic intervention in neurodegenerative disorders.
The synthesis and isolation of Jolkinolide A remain challenging due to its complex structure and limited natural abundance. However, advances in synthetic organic chemistry have made it possible to produce analogs with enhanced bioactivity. Researchers have employed various strategies, including semi-synthesis from natural sources and total synthesis using innovative methodologies. These efforts have not only improved the availability of Jolkinolide A but also provided insights into its structural requirements for optimal biological activity.
From a pharmacological perspective, Jolkinolide A exhibits multiple modes of action that make it a versatile candidate for therapeutic development. Its ability to interact with both intracellular and extracellular targets has been well-documented. For example, it has been shown to bind to specific receptors on cell surfaces, triggering downstream signaling pathways that regulate cell survival and death. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The regulatory landscape for compounds like Jolkinolide A is evolving rapidly, with increasing emphasis on safety and efficacy assessments before clinical translation. Regulatory agencies require comprehensive data on pharmacokinetics, toxicology, and clinical trials before approving new drugs. The journey of Jolkinolide A from laboratory research to potential clinical use exemplifies the rigorous process required to bring novel therapeutics to market.
Future research directions for Jolkinolide A include exploring its potential in combination therapies and understanding long-term effects through chronic administration studies. The compound's unique properties make it an ideal candidate for investigating drug-drug interactions and synergistic effects with other therapeutic agents. Additionally, computational modeling techniques are being employed to predict new derivatives with enhanced pharmacological profiles.
In conclusion, Jolkinolide A (CAS No. 37905-07-0) represents a significant advancement in natural product-based drug discovery. Its multifaceted biological activities and structural complexity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, Jolkinolide A is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
37905-07-0 (jolkinolide A) Related Products
- 90332-92-6(Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8ahexahydro- 5-hydroxy-3,5,8a-trimethyl-,(4aR,5R,8aR)-)
- 1053189-53-9((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
- 1408002-71-0(2-(Allylamino)-N-cyclopropylbenzamide)
- 2098046-35-4(3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 438220-66-7(3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide)
- 939759-27-0(7-fluoro-2,3-dihydro-1-benzofuran-3-one)
- 91493-94-6(2-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL)
- 895647-07-1(3-(benzenesulfonyl)-6-chloro-N-(4-methoxyphenyl)methylquinolin-4-amine)
- 916741-98-5(Benzenesulfonamide,5-[[5-fluoro-4-[[4-(2-propyn-1-yloxy)phenyl]amino]-2-pyrimidinyl]amino]-2-methyl-)
- 2137513-86-9(3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)




